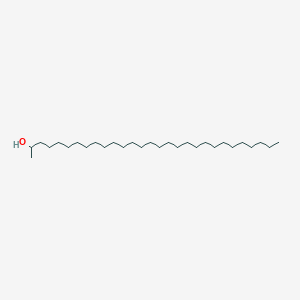

Nonacosan-2-OL

Description

Properties

CAS No. |

241140-68-1 |

|---|---|

Molecular Formula |

C29H60O |

Molecular Weight |

424.8 g/mol |

IUPAC Name |

nonacosan-2-ol |

InChI |

InChI=1S/C29H60O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30/h29-30H,3-28H2,1-2H3 |

InChI Key |

PFLIRJQGEGKFCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |

Origin of Product |

United States |

Metal Free Base Catalyzed Cross Coupling:recent Developments Have Shown That the Cross Coupling of Primary and Secondary Alcohols to Form Longer, Branched Secondary Alcohols Can Be Achieved Without Transition Metals.ias.ac.instrong Bases, Such As Potassium Hydroxide Koh , Can Catalyze the Reaction at Elevated Temperatures. Mechanistic Studies Suggest This Transformation May Proceed Through Radical Intermediates, Offering a Departure from Traditional Ionic Pathways.ias.ac.inthis Method Represents a Greener and More Cost Effective Alternative to Metal Catalyzed Processes.

Table 2: Overview of Novel Catalytic Routes to Branched Secondary Alcohols

| Methodology | Catalyst / Reagent | Reactants | Product Type | Key Features |

|---|---|---|---|---|

| Borrowing Hydrogen | [Cp*IrCl₂]₂ or Ru(II)-NHC complexes | Secondary Alcohol + Primary Alcohol | β-Alkylated Secondary Alcohol | Atom-economical; water is the only byproduct; redox-neutral process. rsc.orgacs.org |

| Base-Catalyzed Coupling | KOH | Secondary Alcohol + Primary Alcohol | β-Alkylated Secondary Alcohol | Metal-free; environmentally benign; simple and cost-effective reagents. ias.ac.in |

| Ketonization-Hydrogenation | Ketonization Catalyst (e.g., MnO₂) + Hydrogenation Catalyst (e.g., Ni) | Fatty Acids | Long-Chain Secondary Alcohol | Utilizes renewable fatty acid feedstocks; produces symmetrical or unsymmetrical ketones for subsequent reduction. google.com |

Ketonization of Fatty Acids and Subsequent Hydrogenation:another Route Starts from Readily Available Fatty Acids.google.comtwo Fatty Acid Molecules Can Be Coupled Via a Process Called Ketonization, Which Occurs over a Metal Oxide Catalyst Like Manganese Dioxide at High Temperatures to Form a Long Chain, Symmetrical Ketone. This Ketone Can then Be Selectively Hydrogenated to the Corresponding Secondary Alcohol Using a Selective Catalyst That Minimizes Dehydration of the Alcohol Product.google.comby Using a Mixture of Two Different Fatty Acids, Unsymmetrical Ketones and Their Corresponding Branched Alcohols Can Also Be Produced.

These advanced methodologies provide a versatile toolbox for the synthesis of complex molecules like branched Nonacosan-2-ols and their stereoisomers, paving the way for further biological studies and the development of new chemical tools.

Advanced Synthetic Methodologies for Nonacosan 2 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Strategies

The creation of specific stereoisomers of nonacosan-2-ol requires precise control over the three-dimensional arrangement of atoms during the synthesis. Stereoselective and enantioselective strategies are paramount in achieving optically active products.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This approach has been fundamental in the asymmetric synthesis of various chiral molecules. numberanalytics.com In the context of long-chain alcohols like this compound, chiral auxiliaries can be attached to one of the precursor fragments to influence the formation of a new stereocenter with a specific configuration. After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched target molecule. wikipedia.org For instance, chiral auxiliaries like oxazolidinones or camphorsultam have been effectively used in asymmetric alkylation and aldol (B89426) reactions, which are key steps in building the carbon skeleton of complex molecules. wikipedia.orgnumberanalytics.com

Asymmetric synthesis, a broader category that includes the use of chiral auxiliaries, also encompasses the use of chiral catalysts and reagents to induce stereoselectivity. numberanalytics.com A notable example in the synthesis of a related long-chain alcohol, (S)-(+)-ginnol, involved the catalytic enantioselective addition of a di(n-alkyl)zinc reagent to an aldehyde. The use of a chiral 3,3′-diphosphoryl-BINOL ligand was critical in achieving a high enantiomeric excess (>99%) by coordinating with the zinc reagent and directing the stereochemistry of the addition. This type of catalytic asymmetric approach offers an efficient route to optically pure long-chain alcohols, minimizing the need for stoichiometric amounts of chiral material.

Another strategy involves the asymmetric dihydroxylation of an unsaturated ester precursor, which can then be converted to the target alcohol through a series of steps. This method has been successfully applied to the enantioselective synthesis of (+)-ginnol, demonstrating the versatility of asymmetric reactions in accessing specific stereoisomers of long-chain alcohols.

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound, resolution techniques are employed to separate the optically active isomers. One common method is the derivatization of the alcohol with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like chromatography or crystallization. Once separated, the chiral resolving agent is cleaved to yield the individual, optically pure enantiomers.

A specific example of resolution was demonstrated in the synthesis of both enantiomers of nonacosan-10-ol (B1263646). researchgate.net The key step involved the resolution of the allylation product of decanal (B1670006) using (R)-O-methylmandelic acid. researchgate.net This chiral acid reacts with the racemic alcohol to form diastereomeric esters, which can then be separated. Subsequent chemical transformations would then lead to the individual enantiomers of the target long-chain alcohol.

Total Synthesis Pathways from Readily Available Precursors

The total synthesis of this compound from simple, commercially available starting materials is a key goal for ensuring a reliable supply for research and potential applications. These synthetic routes often involve strategic bond formations and functional group manipulations.

Building the long carbon chain of this compound requires efficient chain elongation methods. C-alkylation reactions are a fundamental tool for this purpose. researchgate.net In a typical approach, a shorter alkyl halide is coupled with a nucleophilic carbon species, such as an organometallic reagent or an enolate, to form a new carbon-carbon bond. This process can be repeated to systematically build up the desired chain length. For example, the synthesis of 3,11-dimethylnonacosan-2-one (B1220436) utilized C-alkylation as a key step. researchgate.net

Cross metathesis is another powerful reaction for chain elongation. This catalytic reaction allows for the coupling of two different olefins to form a new, longer olefin, with the release of a small volatile olefin like ethene. This strategy was employed in the synthesis of (S)-nonacosan-10-ol, where cross metathesis was a key step for chain elongation. researchgate.net

The following table summarizes some key coupling reactions used in the synthesis of long-chain alcohols:

| Reaction Type | Description | Example Application |

| C-Alkylation | Formation of a C-C bond by reacting an alkyl halide with a carbon nucleophile. | Synthesis of 3,11-dimethylnonacosan-2-one. researchgate.net |

| Cross Metathesis | Catalytic coupling of two different alkenes to form a longer alkene. | Synthesis of (S)-nonacosan-10-ol. researchgate.net |

| Grignard Reaction | Addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. | A common method for forming C-C bonds and introducing hydroxyl groups. |

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule that has multiple reactive sites. In the synthesis of this compound, it is crucial to introduce the hydroxyl group specifically at the C-2 position. This can be achieved through several strategies.

One common approach is to use a starting material that already contains a functional group at the desired position, which can then be converted to a hydroxyl group. For example, starting with a 2-nonacosanone (B99861) and then reducing the ketone would yield this compound. The choice of reducing agent can also influence the stereochemistry of the resulting alcohol.

Alternatively, a long-chain alkene can be selectively functionalized. For instance, hydroboration-oxidation of 1-nonacosene (B1219422) would regioselectively produce nonacosan-1-ol. To obtain this compound, a different starting alkene or a different functionalization strategy would be necessary. Wacker-type oxidation of a terminal alkene could, in principle, yield a methyl ketone at the 2-position, which could then be reduced.

Methodologies for Large-Scale Preparation of Nonacosanols

The transition from laboratory-scale synthesis to large-scale preparation of nonacosanols presents several challenges, including cost-effectiveness, safety, and scalability of the reactions. Methodologies that are efficient and utilize readily available, inexpensive starting materials are highly desirable.

Syntheses that rely on well-established and robust reactions like C-alkylation and esterification are often more amenable to scale-up. researchgate.net For instance, a synthesis of 3,11-dimethylnonacosan-2-one was designed with the expectation that the use of C-alkylation and ethyl acetoacetate (B1235776) synthesis reactions would be suitable for large-scale preparation. researchgate.net

Furthermore, catalytic methods are generally preferred for large-scale synthesis as they reduce the amount of waste generated and can be more cost-effective than stoichiometric reactions. The development of highly efficient and recyclable catalysts for key steps like cross-metathesis or asymmetric reductions is an active area of research aimed at making the large-scale production of nonacosanols more feasible.

The following table outlines some considerations for the large-scale preparation of nonacosanols:

| Consideration | Description |

| Cost of Starting Materials | Utilizing inexpensive and readily available precursors is crucial for economic viability. |

| Reaction Efficiency and Yield | High-yielding reactions minimize waste and reduce the cost of purification. |

| Scalability of Reactions | Reactions should be safe and manageable at an industrial scale. |

| Use of Catalysis | Catalytic processes are generally more sustainable and cost-effective than stoichiometric ones. |

| Purification Methods | Efficient and scalable purification techniques are necessary to obtain the final product with high purity. |

Development of Novel Synthetic Routes for Branched Nonacosan-2-ols

The synthesis of long-chain branched alcohols such as this compound and its derivatives presents a significant challenge in organic chemistry. These molecules, characterized by a long aliphatic chain with specific branching points and stereocenters, are often found in nature as components of insect pheromones and plant waxes. For instance, 3,11-dimethylthis compound is a known intermediate in the biosynthesis of the female sex pheromone of the German cockroach, Blattella germanica. cuni.czresearchgate.net The development of efficient and stereoselective synthetic routes is crucial for studying their biological functions and for potential applications in pest management. Research has focused on both creating the correct carbon skeleton and controlling the stereochemistry of the chiral centers.

Synthesis of Dimethyl-Branched Nonacosanols via C-C Bond Formation Strategies

A key approach to constructing branched alkanols involves the strategic coupling of smaller, functionalized building blocks. A notable synthesis for the closely related pheromone 3,11-dimethylnonacosan-2-one provides a blueprint for accessing the corresponding alcohol. mdpi.com The final step in the reported synthesis yields the ketone, which can be readily reduced to the target secondary alcohol, 3,11-dimethylthis compound, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

The retrosynthetic analysis breaks the target molecule down into key fragments that can be assembled using robust C-C bond-forming reactions. mdpi.com The primary strategy involves C-alkylation reactions to build the long carbon chain with the desired methyl branches.

Table 1: Synthetic Pathway to 3,11-Dimethylnonacosan-2-one This table outlines the key steps for the synthesis of 3,11-dimethylnonacosan-2-one, a direct precursor to 3,11-dimethylthis compound.

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| Fragment A Synthesis | 1,8-octanediol | 1. HBr, H₂SO₄2. PCC, CH₂Cl₂3. CH₃MgBr, Et₂O | 8-Methylnonan-1,8-diol | - |

| 8-Methylnonan-1,8-diol | PBr₃ | 1,8-Dibromo-2-methylnonane | - | |

| Fragment B Synthesis | 1-Octadecanol | PBr₃ | 1-Bromooctadecane | - |

| Coupling & Elaboration | 1-Bromooctadecane + Fragment A derivative | 1. Mg, Et₂O (Grignard formation)2. Coupling with Fragment A | 1-Bromo-8-methylhexacosan-8-ol | 64% |

| 1-Bromo-8-methylhexacosan-8-ol | Triethylsilane, BF₃·OEt₂ | 1-Bromo-8-methylhexacosane | - | |

| Final Assembly | 1-Bromo-8-methylhexacosane + Ethyl 2-methylacetoacetate | 1. K₂CO₃2. NaOH (hydrolysis & decarboxylation) | 3,11-Dimethylnonacosan-2-one | 73% (for final step) |

| Reduction to Alcohol | 3,11-Dimethylnonacosan-2-one | NaBH₄, MeOH | 3,11-Dimethylthis compound | (High) |

The yields for intermediate steps were not fully reported in the source material. The final step to the target alcohol is a standard, high-yielding reduction.

Pioneering work by Kenji Mori involved the stereocontrolled synthesis of all four possible stereoisomers of 3,11-dimethylnonacosan-2-one. nih.gov This was achieved by using enantiomerically pure starting materials, such as (R)-citronellol and ethyl (R)-3-hydroxybutanoate, to control the absolute configuration at the C3 and C11 positions. nih.gov A key finding from this research was that all four stereoisomers of the ketone exhibited nearly identical pheromonal activity in the German cockroach, suggesting a lack of strict stereochemical recognition for this specific compound. nih.gov

Modern Catalytic Methods for Branched Secondary Alcohol Synthesis

Beyond classical alkylation strategies, novel catalytic methods offer more atom-economical and environmentally benign routes to long-chain branched alcohols. These methods are broadly applicable and could be adapted for the synthesis of branched Nonacosan-2-ols.

Analytical and Spectroscopic Characterization Techniques in Nonacosan 2 Ol Research

Chromatographic Separation and Detection Methods

Chromatography is fundamental to the analysis of Nonacosan-2-ol, providing the necessary separation from other structurally similar compounds often found alongside it in natural extracts.

Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds like this compound. Due to its high molecular weight, analysis often requires derivatization, typically silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase volatility and improve chromatographic peak shape. researchgate.net

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. Non-polar columns, such as those with a 5% phenyl polysiloxane-based stationary phase (e.g., HP-5MS), are commonly used for lipid analysis. researchgate.net

Flame Ionization Detector (FID): FID is used for quantification. As the separated compounds elute from the column and are burned in a hydrogen-air flame, they produce ions that generate a current proportional to the amount of carbon present. This allows for accurate measurement of the compound's concentration relative to a known internal standard.

Mass Spectrometry (MS) Detector: When coupled with MS, GC becomes a powerful tool for both identification and quantification. The MS detector ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.netrasayanjournal.co.in GC-MS analysis of extracts containing long-chain alcohols has been successfully used to profile complex mixtures from plant waxes and insect cuticles. researchgate.netrasayanjournal.co.inresearchgate.net

| Parameter | Typical Setting for Long-Chain Alcohol Analysis | Reference |

| GC System | Agilent 7890B or similar | mdpi.com |

| Column | ZB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm) | researchgate.netmdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injector Mode | Splitless | mdpi.com |

| Injector Temp | 290 °C | mdpi.com |

| Oven Program | Initial 50°C, ramp to 310°C | mdpi.com |

| Detector | Mass Spectrometer (SCAN mode) or Flame Ionization Detector | rasayanjournal.co.inmdpi.com |

High-Performance Liquid Chromatography (HPLC) is an alternative and complementary technique to GC, particularly useful for analyzing thermally sensitive or non-volatile compounds without derivatization. For complex mixtures containing this compound, reversed-phase HPLC (RP-HPLC) is often employed. epa.gov

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a gradient of water, acetonitrile, and methanol). Compounds are separated based on their hydrophobicity; more non-polar compounds like this compound are retained longer on the column. For highly complex samples, such as plant extracts, comprehensive two-dimensional liquid chromatography (LC×LC) offers significantly enhanced separation power, allowing for the resolution of co-eluting compounds that would overlap in a one-dimensional separation. mdpi.com Detection can be achieved using various detectors, including mass spectrometry (LC-MS), which provides structural information for the separated peaks. epa.govmpi.govt.nz

| Technique | Principle | Application for this compound | Reference |

| RP-HPLC | Separation based on hydrophobicity using a non-polar stationary phase and polar mobile phase. | Separation from more polar compounds in an extract. | epa.gov |

| LC×LC | Two independent separation mechanisms are coupled for enhanced resolution. | Isolation from structurally similar lipids in complex knotwood or plant extracts. | mdpi.com |

| LC-MS | HPLC coupled with a mass spectrometer for detection and identification. | Provides molecular weight and fragmentation data for eluting compounds. | mpi.govt.nz |

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique used to extract and concentrate analytes before GC analysis. sigmaaldrich.com A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix onto the fiber. The fiber is then retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column. sigmaaldrich.comsepsolve.com

For semi-volatile lipids like this compound found on insect cuticles, in vivo SPME-GC-MS is a powerful approach. It allows for the direct sampling of cuticular hydrocarbons and alcohols from living organisms, minimizing sample handling and degradation. researchgate.net The choice of fiber coating is critical; a combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is effective for a broad range of volatile and semi-volatile compounds. researchgate.net

| SPME Mode | Description | Relevance to this compound | Reference |

| Headspace (HS) | The fiber is exposed to the vapor phase above a solid or liquid sample. | Ideal for analyzing volatile organic compounds (VOCs) released from a sample matrix containing this compound. | sigmaaldrich.comresearchgate.net |

| Direct Immersion (DI) | The fiber is placed directly into a liquid sample. | Less common for lipid analysis from solid matrices but can be used for liquid extracts. | sigmaaldrich.com |

| In Vivo Sampling | The fiber is used to sample directly from a living source, such as an insect's cuticle. | Allows for the analysis of the epicuticular lipid profile, including this compound, with minimal disturbance. | researchgate.net |

Spectroscopic and Spectrometric Elucidation Techniques

Following chromatographic separation, spectroscopic and spectrometric methods are employed to confirm the molecular structure of the isolated compound.

Mass spectrometry, especially when coupled with GC, is the definitive method for identifying long-chain alcohols. In electron ionization (EI) mode, the molecule is fragmented in a predictable pattern. For a secondary alcohol like this compound (as its trimethylsilyl (B98337) ether derivative), the mass spectrum would exhibit characteristic fragment ions resulting from the cleavage of the carbon-carbon bond adjacent to the oxygen-bearing carbon (α-cleavage).

The analysis of a similar compound, nonacosan-10-ol (B1263646), reveals key fragmentation patterns that are diagnostic for the position of the hydroxyl group. researchgate.net For a TMS-derivatized this compound, the major fragments would arise from cleavage between C1-C2 and C2-C3. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula and unambiguous identification.

Expected EI-MS Fragmentation for TMS-Derivatized this compound:

Molecular Ion [M] ⁺: The ion of the intact derivatized molecule.

[M-15] ⁺: Loss of a methyl group (CH₃) from the TMS group.

α-Cleavage Fragments: The most diagnostic fragments for locating the hydroxyl group.

Cleavage at C1-C2 would yield a fragment containing the TMS-ether group.

Cleavage at C2-C3 would yield a larger fragment containing the TMS-ether and the C1 and C2 carbons.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While requiring a pure, isolated sample, it is unparalleled for complete structural and stereochemical elucidation.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show:

A distinct multiplet signal for the single proton on the carbon bearing the hydroxyl group (H-2).

A doublet for the three protons of the methyl group at the C-1 position.

A large, unresolved multiplet around 1.2-1.4 ppm corresponding to the many methylene (B1212753) (-CH₂-) groups in the long alkyl chain.

A triplet for the terminal methyl group at the C-29 position.

¹³C NMR (Carbon-13 NMR): This spectrum shows a signal for each unique carbon atom. For this compound, key signals would include:

A distinct signal for the carbon atom bonded to the hydroxyl group (C-2), typically in the 60-75 ppm region.

Signals for the C-1 and C-3 carbons, which are shifted due to the proximity of the hydroxyl group.

A series of signals for the methylene carbons in the chain, with many overlapping in the 20-35 ppm range. nih.gov

A signal for the terminal methyl carbon (C-29).

| Nucleus | Expected Chemical Shift (ppm) for Key Positions in this compound | Signal Pattern | Reference (based on analogous structures) |

| ¹H (H on C-2) | ~3.8 | Multiplet | chemicalbook.com |

| ¹H (CH₃ at C-1) | ~1.2 | Doublet | chemicalbook.com |

| ¹H (Chain -CH₂-) | ~1.25 | Broad multiplet | chemicalbook.com |

| ¹H (Terminal CH₃) | ~0.88 | Triplet | chemicalbook.com |

| ¹³C (C-2) | ~68 | CH | nih.gov |

| ¹³C (C-1) | ~23 | CH₃ | nih.gov |

| ¹³C (Chain -CH₂-) | ~22-32 | CH₂ | nih.gov |

| ¹³C (Terminal CH₃) | ~14 | CH₃ | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. caltech.edu For this compound, the IR spectrum is characterized by specific absorption bands that confirm its identity as a long-chain alcohol.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. tutorchase.comlibretexts.org In this compound, this appears as a strong and broad absorption peak typically in the range of 3200-3600 cm⁻¹. tutorchase.comsavemyexams.com The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different this compound molecules. tutorchase.comresearchgate.net

Another key indicator is the C-O stretching vibration, which for secondary alcohols like this compound, typically appears in the 1100-1200 cm⁻¹ region. tutorchase.com The spectrum also displays characteristic absorptions for the long alkyl chain. These include the C-H stretching vibrations just below 3000 cm⁻¹ and the methylene (CH₂) rocking absorption, which can be seen as a doublet feature around 729 cm⁻¹, indicative of the saturated aliphatic structure. researchgate.net A study on the synthesized racemic nonacosan-10-ol showed evidence of extensive hydrogen bonding and an orthorhombic perpendicular subcell. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Peak Characteristics |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H | Stretching | < 3000 | Strong |

| C-O | Stretching | ~1100 - 1200 | Moderate to Strong |

| CH₂ | Rocking | ~729 | Doublet |

Advanced Characterization of Crystalline Structures (relevant for nonacosanols in waxes)

The crystalline nature of long-chain alcohols like this compound, particularly within natural waxes, necessitates advanced characterization techniques to understand their solid-state properties.

X-ray diffraction (XRD) is an indispensable tool for elucidating the three-dimensional arrangement of molecules in a crystal lattice. numberanalytics.com By analyzing the diffraction pattern of crystalline this compound, researchers can determine its unit cell dimensions, space group, and the precise packing of the molecules. bath.ac.uknih.gov This information is critical for understanding the intermolecular interactions, such as van der Waals forces and hydrogen bonding, that govern the crystal structure. numberanalytics.com

Studies on similar long-chain alcohols have revealed that they often crystallize in layered structures with the long alkyl chains aligned. chemrxiv.orgaps.org The orientation and packing of these chains, whether tilted or perpendicular to the layer plane, can be determined from the XRD data. aps.org For instance, research on heneicosanol (C21H43OH) showed it packs into a distorted hexagonal lattice. aps.org The analysis of n-butanol crystals revealed a triclinic cell with two molecules. researchgate.net This detailed structural information helps in understanding the physical properties of the wax, such as its texture and melting point.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase transitions of materials as a function of temperature. longdom.org For this compound, DSC is employed to determine its melting point, crystallization behavior, and to identify any polymorphic transitions (the existence of different crystal forms). scribd.comtorontech.com

A typical DSC thermogram for a long-chain alcohol shows an endothermic peak upon heating, which corresponds to the melting of the crystalline solid into a liquid. researchgate.net The temperature at which this peak occurs is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. longdom.org Cooling the sample from the melt may reveal an exothermic peak corresponding to crystallization. chemrxiv.org Studies on long-chain n-alcohols have shown that depending on the cooling rate, different solid polymorphs, such as hexagonal (α-phase) and orthorhombic (β-phase) crystals, can be formed. chemrxiv.org Research on purified nonacosan-10-ol revealed two endothermic peaks during heating at 54°C and 75°C, suggesting multiple first-order transitions. researchgate.net

Table 2: Illustrative DSC Data for a Long-Chain Alcohol

| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) | Description |

|---|---|---|---|

| Melting | 75 - 85 | Endothermic | Transition from solid to liquid phase |

| Crystallization | 65 - 75 | Exothermic | Transition from liquid to solid phase |

| Polymorphic Transition | 50 - 60 | Endothermic/Exothermic | Transition between different crystal structures |

Sample Preparation and Extraction Methodologies for Diverse Biological Matrices

Extracting and isolating this compound from various biological sources, such as plant cuticular waxes or insect secretions, requires specific and often multi-step procedures to separate it from a complex mixture of other lipids and compounds. msu.edu

The choice of extraction method depends on whether the goal is to extract only the free alcohol or the total alcohol content, which includes esters. msu.edursc.org A common initial step involves solvent extraction from the dried and ground biological material. Non-polar solvents like hexane (B92381) or chloroform (B151607) are frequently used to extract the lipid-soluble components, including waxes and alcohols. researchgate.netunirioja.es

For the extraction of total long-chain alcohols, a saponification step is often employed. rsc.org This involves heating the extract with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH). rsc.org This process hydrolyzes any esters, releasing the free alcohols. The free alcohols can then be separated from the resulting fatty acid salts by partitioning into a non-polar solvent like hexane. rsc.org

Further purification is often necessary and can be achieved using chromatographic techniques such as column chromatography or thin-layer chromatography (TLC). msu.edu For instance, an extract can be passed through a silica (B1680970) gel column, and different solvent systems can be used to elute fractions with increasing polarity, allowing for the separation of alcohols from other lipids like hydrocarbons and fatty acids.

Accelerated Solvent Extraction (ASE) has emerged as a more rapid and efficient alternative to traditional methods like saponification/esterification. researchgate.net Studies have shown that ASE using hexane with solid-phase absorbents can provide higher recovery of long-chain alcohols from plant materials with significant savings in time and the use of less corrosive solvents. researchgate.net Another modern technique is supercritical fluid extraction (SFE) using CO₂, which is considered an environmentally friendly method for isolating lipophilic compounds. whiterose.ac.ukcabidigitallibrary.org

Table 3: Common Methodologies for this compound Extraction

| Method | Key Steps | Target | Advantages |

|---|---|---|---|

| Solvent Extraction | Grinding of sample, extraction with non-polar solvents (e.g., hexane, chloroform). | Free lipids including free this compound. | Simple, widely used. |

| Saponification followed by Extraction | Initial solvent extraction, followed by heating with alcoholic KOH, then re-extraction with a non-polar solvent. | Total this compound (free and esterified). | Ensures recovery of alcohols from esters. |

| Accelerated Solvent Extraction (ASE) | Extraction with hexane at elevated temperature and pressure using solid-phase absorbents. | Free and potentially total long-chain alcohols. | Rapid, higher recovery, less solvent usage. researchgate.net |

| Supercritical Fluid Extraction (SFE) | Extraction using supercritical CO₂. | Lipophilic compounds including this compound. | Environmentally friendly, efficient. whiterose.ac.ukcabidigitallibrary.org |

Emerging Research Frontiers and Potential Academic Applications

Biotechnological Approaches to Nonacosanol Production and Engineering

The natural biosynthesis of secondary alcohols like nonacosanols in plants such as Arabidopsis thaliana is a complex process that begins with the creation of very-long-chain fatty acids (VLCFAs). oup.comnih.gov These fatty acyl precursors are elongated in cycles, each adding two carbons, to form long aliphatic chains. oup.com In Arabidopsis, specific genes are responsible for the biosynthesis of secondary alcohols and ketones, which have functional groups located on specific carbons. oup.com

Harnessing this natural process for industrial-scale production presents significant opportunities. Metabolic engineering is a key strategy being explored to enhance the production of these valuable wax alcohols. Research has pointed to the potential of engineering sugarcane to boost the biosynthesis of wax alcohols for various applications. Beyond genetic modification, advanced extraction methods are being refined. Supercritical fluid extraction using carbon dioxide, for instance, has been successfully employed to obtain nonacosan-10-ol (B1263646) from plant sources like spruce needles and Ephedra herbs, offering a green and efficient alternative to traditional solvent-based methods. whiterose.ac.uk These biotechnological and engineering approaches are crucial for creating a sustainable supply of nonacosanols for their expanding applications.

Biomimetic Applications in Materials Science

The unique molecular structure of nonacosanols makes them ideal candidates for biomimicry, the practice of creating materials and systems inspired by nature. Their presence in the epicuticular waxes of plants, where they self-assemble into intricate crystalline structures, provides a blueprint for advanced materials with tailored properties. nih.gov

In the field of materials science, nonacosanols are being investigated as performance-enhancing additives for polymers. Specifically, nonacosan-10-ol, a plant-derived wax, has been incorporated into polyethylene (B3416737) (PE) and cellulose-based composites to create novel packaging materials. mdpi.comresearchgate.net Molecular dynamics simulations have shown that adding nonacosan-10-ol to a polyethylene matrix can significantly improve the material's mechanical and barrier properties. mdpi.com

Research indicates that as the weight percentage of nonacosan-10-ol increases in a PE composite, the material's Young's modulus (a measure of stiffness) also increases, peaking at around 29.2 wt% of the wax. mdpi.com This enhancement makes the composite stronger than polyethylene alone. mdpi.com Furthermore, these composites act as a more effective barrier against gas diffusion, particularly oxygen, which is a critical factor in extending the shelf life of perishable goods. mdpi.com The plant-based wax fills free volume within the polymer matrix, making it more difficult for oxygen molecules to permeate. mdpi.com Similar studies on cellulose-wax nanocomposites, using nonacosan-10-ol and nonacosane-5,10-diol, also demonstrated higher mechanical strength and modulus of elasticity compared to conventional synthetic polymers. nih.gov

Table 1: Effect of Nonacosan-10-ol Additive on Polyethylene Composite Properties

| Weight % of Nonacosan-10-ol | Effect on Young's Modulus | Impact on Oxygen Diffusion |

| 5.2% - 29.2% | Increased stiffness compared to pure PE. mdpi.com | Reduced oxygen diffusion rate. mdpi.com |

| 29.2% | Optimal concentration for increased Young's modulus. mdpi.com | Minimal oxygen diffusion rate observed. mdpi.com |

| > 29.2% | Moderate increase in Young's modulus. mdpi.com | Continued low oxygen diffusion. mdpi.com |

One of the most compelling applications of nonacosanols is in the creation of superhydrophobic (extremely water-repellent) and self-cleaning surfaces, a phenomenon famously known as the "lotus effect." 95.110.227researchgate.net Many plant surfaces, including those of the lotus (B1177795) (Nelumbo nucifera) and Ginkgo, owe their remarkable water repellency to a dense layer of epicuticular wax crystals composed predominantly of nonacosan-10-ol. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org

These nonacosanol molecules self-organize into hollow, tube-like crystalline structures (tubules) that are just nanometers in diameter. nih.govgoogle.com This creates a hierarchical surface roughness on two levels: the micro-scale bumps of the leaf's epidermal cells and the nano-scale roughness of the wax tubules themselves. 95.110.227nih.gov This dual-scale structure is exceptionally effective at trapping a layer of air between the surface and a water droplet. 95.110.227 The trapped air minimizes the contact area between the water and the solid surface, leading to a very high water contact angle (over 150°) and low roll-off angle. royalsocietypublishing.org As a result, water droplets form nearly perfect spheres that roll off easily, picking up and removing dust particles in the process. researchgate.net

This natural design principle is being actively replicated to create artificial self-cleaning materials. By applying solutions containing hydrophobic substances like nonacosan-10-ol to surfaces, researchers can induce the self-assembly of these crucial nanostructures as the solvent evaporates, rendering the surface superhydrophobic. google.com Such bio-inspired coatings have potential applications for self-cleaning windows, paints, and textiles. researchgate.net

Advancements in Chemo-ecological Research Tools and Models

Beyond materials science, nonacosan-2-ol and related compounds serve as important tools in chemo-ecology, the study of the chemical basis of interactions between living organisms. Their presence and specific composition can act as chemical signals or markers, providing valuable data for ecological and taxonomic studies.

For example, n-nonacosane, the parent alkane of nonacosanols, is a known component of insect pheromones, playing a role in the chemical communication of species like the mosquito Anopheles stephensi. wikipedia.org The specific isomers and concentrations of these long-chain hydrocarbons can influence insect behavior.

In the plant kingdom, the composition of needle wax, particularly the content of nonacosan-10-ol and n-alkanes, has been used as a chemotaxonomic tool to differentiate between closely related conifer species such as Pinus peuce, Pinus heldreichii, and Picea omorika. researchgate.net Variations in the relative abundance of these compounds can serve as a chemical fingerprint to distinguish populations and species. researchgate.net

Furthermore, these compounds are stable enough to be used as atmospheric tracers. Secondary fatty alcohols, with nonacosan-10-ol being the most abundant, are emitted into the atmosphere from plant waxes and have been identified in aerosols in temperate forests. copernicus.org Their concentrations show distinct seasonal variations tied to plant growth, making them effective tracers for primary biological aerosol particles (PBAPs), which can influence atmospheric chemistry and climate. copernicus.org

Table 2: Chemo-ecological Applications of Nonacosane (B1205549) and its Derivatives

| Compound | Application Area | Specific Use |

| n-Nonacosane | Insect Chemical Ecology | Component of insect pheromones (e.g., Anopheles stephensi). wikipedia.org |

| Nonacosan-10-ol | Plant Chemotaxonomy | Chemical marker to differentiate conifer species and populations. researchgate.net |

| Nonacosan-10-ol | Atmospheric Science | Tracer for primary biological aerosol particles from forest vegetation. copernicus.org |

Future Directions in this compound Research and Interdisciplinary Integration

The study of this compound and its isomers is inherently interdisciplinary, merging chemistry, biology, materials science, and ecology. vu.ltplos.org Future research is poised to deepen this integration, leading to significant scientific and technological advancements. A primary challenge and opportunity lie in scaling up the biotechnological production of specific nonacosanol isomers to provide a pure and sustainable supply for industrial applications. This will require further advances in metabolic engineering and green extraction technologies.

In materials science, the focus will likely shift towards creating more durable and robust biomimetic surfaces. While the self-cleaning properties are well-established, the long-term stability of the fragile wax nanostructures remains a hurdle for many real-world applications. tuwien.ac.at Future research may explore hybrid materials that combine the self-assembling properties of nonacosanols with more resilient polymers or inorganic substrates. The use of molecular dynamics simulations will continue to be a crucial tool for predicting material properties and designing novel composites with optimized performance for packaging, electronics, or biomedical devices. mdpi.commdpi.com

From an ecological perspective, advancements in analytical techniques will enable more sensitive detection of nonacosanols and other cuticular waxes, refining their use as biomarkers for tracking plant-insect interactions, biodiversity, and the impact of climate change on vegetation and atmospheric composition. copernicus.orgnih.gov The continued exploration of these compounds will undoubtedly uncover new functionalities and applications, highlighting the value of interdisciplinary collaboration in translating discoveries from the natural world into innovative solutions. kcl.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.